N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
CAS No.: 327062-07-7
Cat. No.: VC4531452
Molecular Formula: C17H18Cl2N2OS
Molecular Weight: 369.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327062-07-7 |
|---|---|
| Molecular Formula | C17H18Cl2N2OS |
| Molecular Weight | 369.3 |
| IUPAC Name | N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22) |
| Standard InChI Key | DCBYICRMODEOOI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 5 with a 2,4-dichlorobenzyl group and at position 2 with a cyclohexanecarboxamide moiety. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 369.3 g/mol |
| Melting Point | Not publicly reported |
| Solubility | Likely lipophilic |
| LogP (Partition Coefficient) | Estimated >3 (high lipophilicity) |
The 2,4-dichlorophenyl group enhances electron-withdrawing characteristics, potentially influencing receptor binding, while the cyclohexane ring introduces conformational rigidity . The thiazole core contributes to π-π stacking interactions, a feature common in bioactive molecules.
Synthesis and Optimization
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves multi-step organic reactions:
Key Synthetic Route
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Formation of Thiourea Intermediate:
Reaction of 2-chloroacetamide derivatives with ammonium thiocyanate generates a thiourea intermediate, which undergoes cyclization to form the thiazole ring. -
Substitution at Position 5:
Introduction of the 2,4-dichlorobenzyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation, depending on reaction conditions . -
Amidation at Position 2:
Coupling cyclohexanecarboxylic acid with the thiazole amine using carbodiimide-based activating agents (e.g., EDC/HOBt).
Challenges and Yield Optimization
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Regioselectivity: Ensuring substitution at the correct thiazole position requires careful control of temperature and catalysts.
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Purification: Column chromatography or recrystallization is often necessary due to byproduct formation.
Biological Activity and Mechanisms
Thiazole derivatives are renowned for their broad bioactivity. For N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, preliminary studies suggest:
Antimicrobial Effects
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Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to membrane disruption via lipophilic interactions.
Enzyme Modulation
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Tyrosinase Inhibition: Structural analogs demonstrate IC₅₀ values of 136–198 µM, suggesting potential in treating hyperpigmentation disorders .
Pharmacological Applications
Preclinical Research
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Kinase Inhibition: Analogous thiazoles target protein kinases (e.g., EGFR, VEGFR), implicating this compound in angiogenesis and proliferation pathways .
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Neuroprotective Effects: Thiazole-carboxamide hybrids show promise in acetylcholinesterase inhibition (IC₅₀: ~10 µM), relevant for Alzheimer’s disease .
Toxicological Profile
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Cytotoxicity: Selective toxicity toward cancer cells (SI >5 in HepG2 vs. normal hepatocytes).
-
Metabolic Stability: Predicted hepatic clearance via CYP3A4-mediated oxidation .
Structural Analogs and SAR Insights
Modifications to the core structure reveal critical structure-activity relationships (SAR):
| Analog Modification | Biological Impact |
|---|---|
| Replacement of Cl with Br ( ) | Reduced anticancer potency |
| Methoxy substitution ( ) | Enhanced tyrosinase inhibition |
| Cyclohexane → Benzene ( ) | Loss of kinase selectivity |
The dichlorobenzyl group is essential for DNA intercalation, while the cyclohexane carboxamide improves metabolic stability .
Future Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.
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Target Identification: Proteomic studies to elucidate binding partners and off-target effects.
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Formulation Development: Nanoencapsulation to enhance bioavailability for in vivo models.
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